molecular formula C11H14N2O B101247 Gramine, N-oxide CAS No. 17206-03-0

Gramine, N-oxide

Cat. No. B101247
CAS RN: 17206-03-0
M. Wt: 190.24 g/mol
InChI Key: GHUNMFJGWZLOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is a natural indole alkaloid . It was initially isolated from Arundo donax L. and usually plays a defensive role in plants against herbivores . This alkaloid has been isolated from various raw plants, particularly barley, and it could act as a precursor for the biosynthesis of tryptophan and play a vital role in amino acid metabolism . Gramine has attracted much attention due to its diverse biological activities, including antiviral, antibacterial, anti-inflammatory, antitumor, and insecticidal activities .


Molecular Structure Analysis

Gramine is an indole alkaloid . Some molecules similar in structure to gramine, such as sumatriptan and rizatriptan, have been approved for clinical trials or for use in clinical practice .


Chemical Reactions Analysis

Gramine-based molecules have been the subject of research advances since their discovery . Key information on their extraction and separation, chemical synthesis, and diverse biological activities have been provided .


Physical And Chemical Properties Analysis

Gramine is a highly polar molecule with excellent water solubility and very poor solubility in most organic solvents . It is a weak base with a pKb of around 4.5 that forms cationic hydroxylamines upon protonation at a pH below its pKb .

Scientific Research Applications

Synthesis and Chemical Applications

Gramine, N-oxide, shows potential in the synthesis of various chemical compounds. A study by Chernikova, Spirikhin, & Yunusov (2017) detailed the synthesis of N-1 Skatyl derivatives using gramine N-oxide. The process involved converting gramine N-oxide into gramine, which was then used in further chemical reactions. This synthesis highlights gramine N-oxide's role in chemical synthesis and potential applications in pharmaceuticals and other industries.

Antibacterial and Antifouling Properties

Gramine, including its N-oxide form, exhibits significant antibacterial properties. In a study by Feng, Li, & Yu (2018), novel acylamino compounds containing gramine groups were synthesized and tested for their antibacterial activity. The findings revealed high effectiveness against bacteria like Escherichia coli and Staphylococcus aureus. Furthermore, these compounds showed superior antifouling properties compared to traditional antifoulants, indicating their potential in developing environment-friendly antifouling coatings.

Algal Bloom Control

A study by Hong, Hu, Xie, Sakoda, Sagehashi, & Li (2009) explored the use of gramine as an algicide for controlling algal blooms, particularly targeting the cyanobacterium Microcystis aeruginosa. The study demonstrated that gramine effectively inhibited the growth of this cyanobacterium, suggesting its potential as a natural and effective method for managing harmful algal blooms in aquatic environments.

Agricultural Applications

Research by Zúñiga & Corcuera (1986) investigated the role of gramine in protecting barley seedlings from aphids. The study found that gramine content in barley cultivars correlated with resistance to the aphid Rhopalosiphum padi, indicating its importance in plant defense and potential use in developing pest-resistant crop varieties.

Biomedical Research

Gramine, including its N-oxide variant, has also been explored in biomedical research. In a study by Ramu, Kathiresan, Ramadoss, Nallu, Kaliyan, & Azamuthu (2018), gramine was found to attenuate EGFR-mediated inflammation and cell proliferation in oral carcinogenesis. This suggests its potential in developing treatments for cancer and other diseases where inflammation and cell proliferation play a critical role.

Future Directions

Gramine has attracted significant attention in both academic and industrial circles because of its potential and diverse biological activities . This comprehensive and critical review will serve as a guide for developing more drug candidates based on gramine skeletons . Further in vivo and molecular studies are needed to identify the mechanism of action .

properties

IUPAC Name

1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2,14)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUNMFJGWZLOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CNC2=CC=CC=C21)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938086
Record name (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gramine, N-oxide

CAS RN

17206-03-0
Record name GRAMINE, N-OXIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gramine, N-oxide
Reactant of Route 2
Gramine, N-oxide
Reactant of Route 3
Reactant of Route 3
Gramine, N-oxide
Reactant of Route 4
Gramine, N-oxide
Reactant of Route 5
Gramine, N-oxide
Reactant of Route 6
Gramine, N-oxide

Citations

For This Compound
19
Citations
JD Phillipson - Xenobiotica, 1971 - Taylor & Francis
… Several simple indole derivatives have been isolated from plant material as Gramine N-oxide (VI) formed 14% of the total alkaloid isolated from It was proposed that VI …
Number of citations: 43 www.tandfonline.com
IB Chernikova, LV Spirikhin, MS Yunusov - Chemistry of Natural …, 2017 - Springer
… N-1 skatyl derivatives were obtained in moderate yields via the reaction of uracil, 5-fluorouracyl, and cytosine with gramine N-oxide or its methyl iodide. Gramine N-oxide was converted …
Number of citations: 1 link.springer.com
M Schulz, H Wegwart, G Stampehl… - Journal of Polymer …, 1976 - Wiley Online Library
… The preceding interpretation does not exclude the alternative mechanism involving direct formation of dimethylhydroxylamin (30), of the formation of 28 from gramine N oxide (20) by a …
Number of citations: 11 onlinelibrary.wiley.com
YV Erofeev, VS Velezheva, NK Genkina… - Chemistry of …, 1978 - Springer
… Alkylation of nitroacetic acid ester I with gramine N-oxide by the … of gramine N-oxide -- was identified. Alkylation of an equimolar amount of nitroacetic acid ester I with gramine N-oxide in …
Number of citations: 3 link.springer.com
J Zhang, Q Jia, N Li, L Gu, W Dan, J Dai - Molecules, 2023 - mdpi.com
… In 2017, some gramine derivatives 56–57 that fused with nitrogen heterocyclic ring were synthesized via a reaction of compounds 52–54 with gramine N-oxide 51 or gramine methyl …
Number of citations: 5 www.mdpi.com
RE Orth, JW Bennett, OH Ma, L Young - Journal of Pharmaceutical …, 1968 - Elsevier
A number of N-heteroparaffinomethyl-1H-benzazoles is obtained by the Mannich and allied syntheses. Amine salts of all but the indoles are prepared. The degree of motricity and toxic …
Number of citations: 8 www.sciencedirect.com
L Reio - Journal of Chromatography A, 1974 - Elsevier
… (Table II), p-benzoquinonedioxime (Table III), salicylamide, tvans-cinnamide (TableIV), gramine-N-oxide and phenazineNS-oxide (Table VII). A brown colour was produced by 2,6-…
Number of citations: 17 www.sciencedirect.com
S Ghosal, PK Banerjee, SK Banerjee - Phytochemistry, 1970 - Elsevier
… Gramine-N*-oxide. The regenerated base (0.51 g) showed four spots at RY O-08 @, orange; E, negative; N, violet); 0.17 (D, orange; E, blue; N, violet); 0.23 @, orange; E, purple; N, …
Number of citations: 37 www.sciencedirect.com
SD Brandt, S Freeman, P McGagh… - … of pharmaceutical and …, 2004 - Elsevier
Many tryptamine derivatives are known to induce altered states of consciousness and are increasingly of interest in forensic and neurobiological studies. The analytical chemistry of …
Number of citations: 30 www.sciencedirect.com
NN Ekwuribe - 1979 - search.proquest.com
Part I. Thermal Rearrangement of Aliphatic Allylamine N-Oxides. Piperidine and pyrrolidine with allyl and dimethylallyl substitution on 1-position were synthesized by known methods. …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.